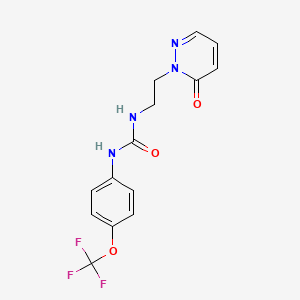

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem ID, etc. It may also include the class of compounds it belongs to and its role or use in scientific, medical, or industrial contexts.

Synthesis Analysis

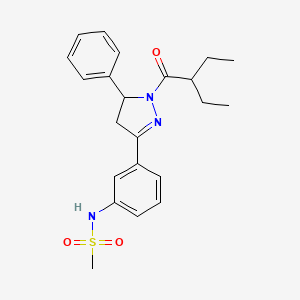

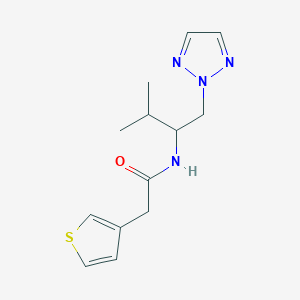

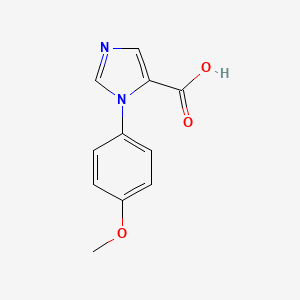

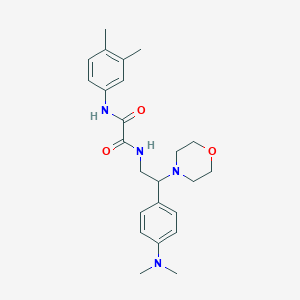

This would involve a detailed look at how the compound is synthesized. This could include the starting materials, the conditions under which the reaction takes place, the yield, and any byproducts.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including the types of bonds present, the shape of the molecule, and any interesting structural features.Chemical Reactions Analysis

This would involve a study of the reactions the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Urea Derivatives

Research into compounds related to 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea often explores their synthesis and potential as intermediates in organic chemistry. Sainsbury (1991) discusses the synthesis of 1,2-oxazines and 1,2-benzoxazines, related compounds that can be synthesized through reactions involving urea derivatives, highlighting their importance as electrophiles and chiral synthons in organic synthesis Sainsbury, M. (1991).

Antioxidant Capacity and Activity

Ilyasov et al. (2020) and Munteanu & Apetrei (2021) review assays for determining the antioxidant capacity of compounds, which might be relevant for assessing the antioxidant potential of derivatives of the specified chemical Ilyasov, I. et al. (2020); Munteanu, I., & Apetrei, C. (2021).

Urea Metabolism and Biosensors

Studies on urea metabolism are pivotal in understanding how derivatives of urea, such as the compound , might be metabolized or utilized in biological systems. Botewad et al. (2021) offer insights into the advances in urea biosensors, which are crucial for detecting and quantifying urea concentrations in various contexts, suggesting potential applications in studying urea derivative metabolism Botewad, S. et al. (2021).

Environmental and Health Implications

Research into the environmental and health implications of chemical compounds often includes studies on their metabolism and potential toxicity. For example, Cheng et al. (2005) discuss the metabolism of cyanuric acid, a triazine that is metabolically related to urea compounds, suggesting that understanding the metabolic pathways of similar compounds can provide insights into their environmental impact and safety profile Cheng, G. et al. (2005).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for handling and storage.

Zukünftige Richtungen

This would involve a discussion of potential future research directions. This could include potential applications, modifications of the compound to improve its properties, or further studies to better understand its properties or effects.

Please consult with a qualified professional or refer to specific scientific literature for detailed information.

Eigenschaften

IUPAC Name |

1-[2-(6-oxopyridazin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O3/c15-14(16,17)24-11-5-3-10(4-6-11)20-13(23)18-8-9-21-12(22)2-1-7-19-21/h1-7H,8-9H2,(H2,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCWHPAHDQKGKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4a,6a,7-Trimethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-ol](/img/structure/B2809484.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2809494.png)

![N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2809501.png)

![{[1-(4-Chlorobenzyl)-2-pyridiniumyl]methylene}ammoniumdiolate](/img/structure/B2809502.png)